N-[3-[[(4-aminophenyl)sulfonyl](2-hydroxy-2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester
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Overview
Description
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a hydroxy group, and a carbamic acid ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 4-aminophenyl sulfonyl derivative, followed by the introduction of the 2-hydroxy-2-methylpropyl group. The final steps involve the formation of the carbamic acid ester and the hexahydrofuro[2,3-b]furan-3-yl ester moiety. Reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing critical roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its use in biochemical assays.
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt: Utilized in analytical chemistry.
Uniqueness
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H37N3O8S |
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Molecular Weight |
563.7 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32) |
InChI Key |
XGXCRIIMIUNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O |
Origin of Product |
United States |
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